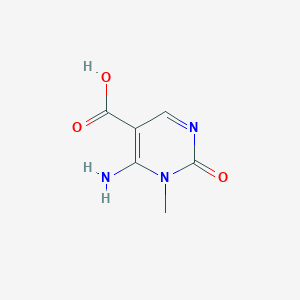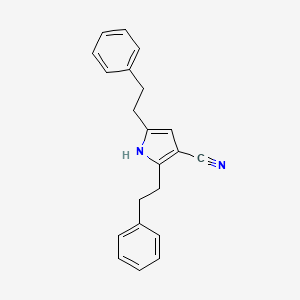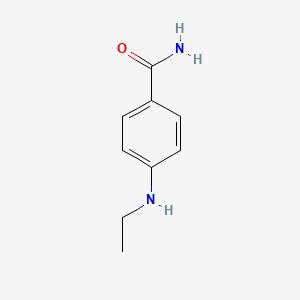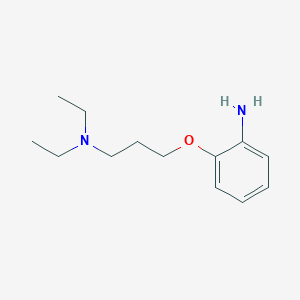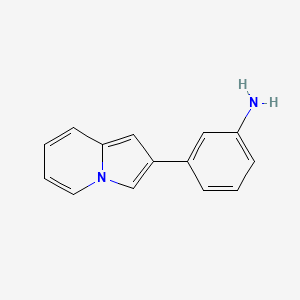
3-(Indolizin-2-yl)aniline
Vue d'ensemble
Description
“3-(Indolizin-2-yl)aniline” is a heterocyclic compound with the empirical formula C14H12N2 and a molecular weight of 208.26 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of indolizines, such as “this compound”, has been a subject of research. Classical methodologies like Scholtz or Chichibabin reactions have been used, but new strategies have also been developed in the last decade .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrole-type five-membered ring and a pyridine-type six-membered ring .Physical And Chemical Properties Analysis
“this compound” is a solid compound . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Synthesis and Characterization of NLO Chromophores
Researchers have explored the indolizine moiety for its application in nonlinear optical (NLO) chromophores, contributing to advancements in electro-optical materials. Indolizine-based chromophores, such as those designed with 3(1)-methyl-2-phenylindolizin-1(3)-yl electron donors, have demonstrated high thermal stability and significant NLO activities, showing potential for use in guest-host doped polymer films for electro-optical applications (Kalinin et al., 2017).
Antioxidant Evaluation
Indole derivatives, including those related to "3-(Indolizin-2-yl)aniline," have been synthesized and evaluated for their antioxidant activities. The studies reveal that specific substitutions on the indole nucleus can significantly enhance antioxidant properties, providing insights into the design of new antioxidant agents (Naik et al., 2011).
Oligomerization of Indole
The oligomerization of substituted indoles has been investigated, leading to the synthesis of compounds like 2-[2,2-bis(indol-3-yl)ethyl]anilines and 3-(indolin-2-yl)indoles. Such studies are crucial for understanding the reactivity of indole derivatives and for developing new synthetic methodologies (Shelke & Kumar, 2017).
Synthesis of Sulfonated Oxindoles
A novel approach has been developed for assembling 3-((arylsulfonyl)methyl)indolin-2-ones via the insertion of sulfur dioxide starting from anilines. This represents an efficient one-pot reaction leading to sulfonated oxindoles, showcasing the versatility of aniline derivatives in synthetic chemistry (Liu et al., 2017).
Synthesis of Indolizino[1,2-b]indole-1-ones
The synthesis of tetracyclic 9H,10H-indolizino[1,2-b]indole-1-one derivatives has been achieved through modified Fischer indole synthesis. These compounds present a novel class of structures with potential applications in medicinal chemistry and material sciences (Bhattacharya et al., 2001).
Orientations Futures
Indolizine derivatives have potential biological activities and excellent fluorescence properties, making them useful as organic fluorescent molecules for biological and material applications . Therefore, the future directions for “3-(Indolizin-2-yl)aniline” could involve further exploration of these properties.
Propriétés
IUPAC Name |
3-indolizin-2-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c15-13-5-3-4-11(8-13)12-9-14-6-1-2-7-16(14)10-12/h1-10H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWIZLJDKPHLNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN2C=C1)C3=CC(=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Methoxy-3'-methyl-3-(4-methyl-5-oxooxolan-2-yl)spiro[1,2,3,5,6,7,8,9a-octahydropyrrolo[1,2-a]azepine-9,5'-oxolane]-2'-one](/img/structure/B3289291.png)
![2-Bromo-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B3289298.png)

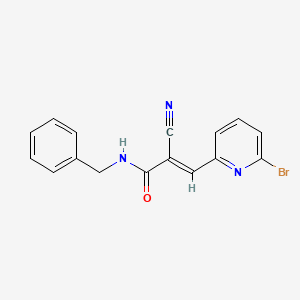
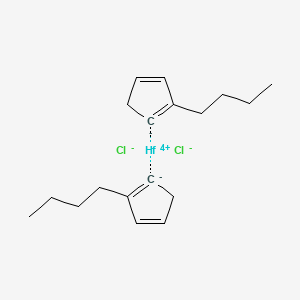
![Thieno[2,3-b]pyrazin-6-ylmethanol](/img/structure/B3289327.png)
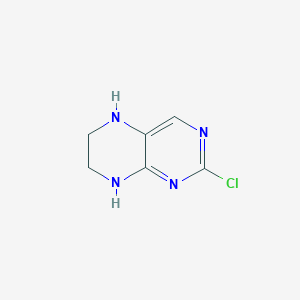
![6-Chloro-5-hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B3289341.png)
